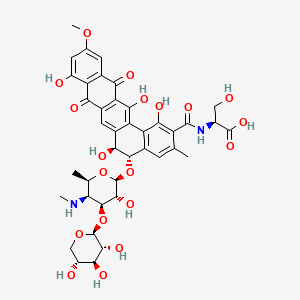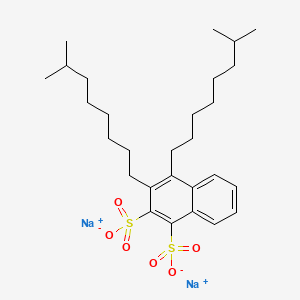
Naphthalenedisulfonic acid, diisononyl-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 265-783-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 265-783-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods: Industrial production of EINECS 265-783-5 is carried out on a larger scale, often involving continuous processes to maximize yield and efficiency. The production methods are optimized to reduce costs and environmental impact while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions: EINECS 265-783-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The reactions involving EINECS 265-783-5 typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 265-783-5 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various industrial and research applications.
Scientific Research Applications
EINECS 265-783-5 has a wide range of scientific research applications. It is used in chemistry for synthesizing new compounds and studying reaction mechanisms. In biology, it is employed in biochemical assays and as a reagent in molecular biology experiments. In medicine, EINECS 265-783-5 is used in drug development and testing. Industrial applications include its use in manufacturing processes and as a component in various products .
Mechanism of Action
The mechanism of action of EINECS 265-783-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or chemical reactions. Understanding the mechanism of action is crucial for optimizing the compound’s use in research and industrial applications .
Conclusion
EINECS 265-783-5 is a versatile compound with significant applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool for various fields
Properties
CAS No. |
65451-61-8 |
|---|---|
Molecular Formula |
C28H42Na2O6S2 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
disodium;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C28H44O6S2.2Na/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;;/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
FWELJFNYYIQXFG-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCCC(C)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


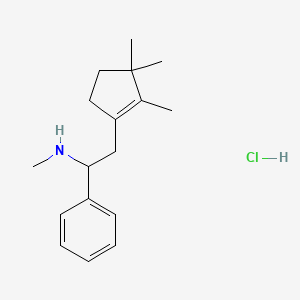
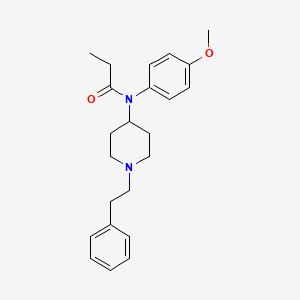
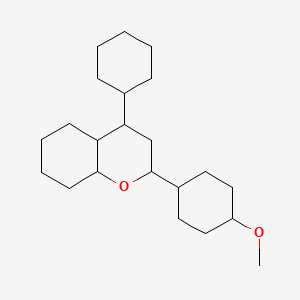
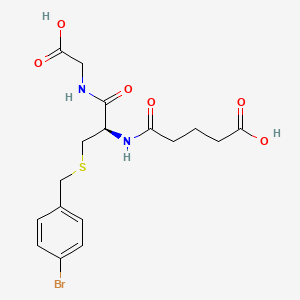
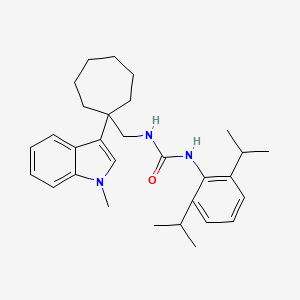

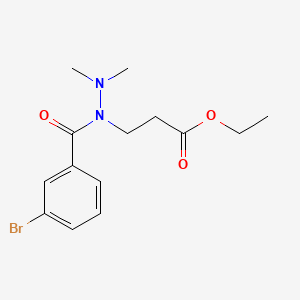

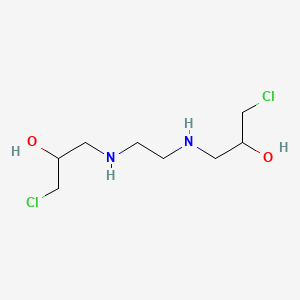



![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
